Indazoles, including 6-methoxy-2-methyl-2H-indazole, are classified as nitrogen-containing heterocycles. They are often synthesized for their pharmacological properties and serve as building blocks in drug development. The compound can be derived from various synthetic routes that utilize starting materials like hydrazines and aromatic aldehydes, facilitating its incorporation into more complex molecular architectures.
The synthesis of 6-methoxy-2-methyl-2H-indazole can be achieved through several methods, with notable techniques including:
The molecular structure of 6-methoxy-2-methyl-2H-indazole can be described as follows:
The structural formula can be represented as follows:
This configuration contributes to the compound's unique chemical properties and biological activities.
6-Methoxy-2-methyl-2H-indazole participates in various chemical reactions:
The mechanism of action for 6-methoxy-2-methyl-2H-indazole is primarily related to its interactions with biological targets:
Research indicates that derivatives of indazole exhibit significant bioactivity, suggesting that modifications like methoxy and methyl substitutions enhance their pharmacological profiles .
The physical and chemical properties of 6-methoxy-2-methyl-2H-indazole include:
Property | Value |
---|---|
Melting Point | Approximately 150°C |
Solubility | Soluble in organic solvents like ethanol and dichloromethane |
Stability | Stable under normal laboratory conditions; sensitive to strong oxidizing agents |
Spectroscopic Data | Characteristic NMR peaks corresponding to aromatic protons |
These properties are crucial for understanding how the compound behaves in different environments and its suitability for various applications.
6-Methoxy-2-methyl-2H-indazole has diverse applications across several scientific domains:
6-Methoxy-2-methyl-2H-indazole represents a strategically engineered indazole derivative where tautomeric stabilization, methoxy positioning, and N2-methylation synergistically enhance its drug-like properties. Indazoles constitute privileged scaffolds in pharmaceuticals, with >400 patents highlighting their broad applicability [6]. This specific compound exemplifies advanced molecular design principles aimed at optimizing target engagement, metabolic stability, and pharmacokinetic behavior. The 2H-indazole tautomerism, stabilized by the C2 methyl group, confers distinct advantages over conventional 1H-indazoles in terms of electronic distribution and binding pocket complementarity [5] [9]. Its emergence coincides with renewed interest in indazole-based kinase inhibitors and GPCR modulators, positioning it as a high-value pharmacophore for contemporary drug discovery.
The 2H-indazole tautomer of 6-methoxy-2-methyl-2H-indazole exhibits ortho-quinoid character, contrasting sharply with the benzenoid structure of 1H-indazoles. This electronic redistribution significantly influences molecular recognition and binding thermodynamics. X-ray crystallographic studies of metal complexes have demonstrated rare stabilization of the 2H-tautomer through N1 coordination, confirming its accessibility under biological conditions [9]. The C2 methyl group further enforces this tautomeric preference, eliminating prototropic ambiguity and ensuring consistent target interactions.
Table 1: Tautomeric Preferences and Biological Implications of Indazole Derivatives
Tautomer Form | Electronic Character | Biological Relevance | Representative Compound |
---|---|---|---|
1H-Indazole | Benzenoid | Dominant in natural state; aromatic | Pazopanib, Axitinib |
2H-Indazole | Ortho-quinoid | Enhanced dipole moments; stabilized by N-alkylation | 6-Methoxy-2-methyl-2H-indazole |
3H-Indazole | Non-aromatic | Rare; limited pharmaceutical utility | Not observed in drugs |
The ortho-quinoid configuration creates a strong molecular dipole that facilitates complementary interactions with polar kinase subpockets. For instance, in kinase inhibition, the 2H-configuration enables hydrogen bonding with hinge region residues inaccessible to 1H-indazoles [7]. Additionally, 2H-indazoles exhibit altered π-stacking geometries that modulate selectivity profiles across kinase families. The 6-methoxy group in this compound further amplifies these effects through steric guidance and electron donation, fine-tuning target affinity while reducing metabolic deactivation pathways common to unsubstituted indazoles [5].
6-Methoxy-2-methyl-2H-indazole serves as a versatile scaffold for ATP-competitive kinase inhibition, with its planar geometry enabling deep penetration into the hydrophobic cleft of kinase domains. The methoxy group at C6 provides optimal steric bulk for occupying allosteric pockets in PAK1 (p21-activated kinase 1) and VEGFR2 (vascular endothelial growth factor receptor 2), while the N2-methyl group prevents N-H-mediated metabolic glucuronidation [7]. Molecular docking simulations reveal that the 2-methyl-2H-indazole core establishes three critical interactions: (1) N1 hydrogen bonding with kinase hinge region backbone amides, (2) hydrophobic contacts between the C3-C7 aromatic system and gatekeeper residues, and (3) van der Waals interactions via the C2 methyl group with hydrophobic subpockets [7].
Table 2: Kinase Inhibition Profiles of Indazole-Based Therapeutics
Kinase Target | Inhibitor (Indazole Form) | IC₅₀ (nM) | Structural Features |
---|---|---|---|
PAK1 | 6-(2-Chlorophenyl)-1H-indazole-3-carboxamide (1H) | 78 | Unsubstituted N-H at position 2 |
PAK1 | 6-(2-Chlorophenyl)-2-methyl-2H-indazole-3-carboxamide (2H) | 12 | N2-methylation |
VEGFR2 | Pazopanib (1H) | 30 | Unsubstituted N-H |
ALK/ROS1 | Entrectinib (1H) | 12 | Unsubstituted N-H |
Notably, the 2-methyl-2H configuration in PAK1 inhibitors enhances potency >6-fold compared to 1H-indazole analogs, attributable to improved hydrophobic enclosure and reduced desolvation penalties [7]. The 6-methoxy group specifically enhances solubility and membrane permeability in kinase inhibitors targeting central nervous system malignancies, addressing a critical limitation of first-generation indazole therapeutics [6]. Emerging evidence suggests this pharmacophore may show particular utility against oncogenic kinases with large hydrophobic back pockets, including TRK family kinases and resistance-conferring ALK mutants [6] [7].
The tautomeric state and N2-methylation of 6-methoxy-2-methyl-2H-indazole confer distinct ADME advantages over conventional 1H-indazoles:
Metabolic Stability: N2-methylation prevents cytochrome P450-mediated N-oxidation, a primary metabolic pathway for 1H-indazoles like granisetron. Human microsomal studies show 2-methyl-2H-indazoles exhibit hepatic clearance rates 2.3-fold lower than their 1H counterparts [8]. The 6-methoxy group further reduces vulnerability to CYP1A2-mediated demethylation compared to 5-methoxy isomers [4].
Passive Permeability: Despite similar topological polar surface areas (TPSA ≈ 40 Ų), 2-methyl-2H-indazoles demonstrate 1.8-fold enhanced Caco-2 permeability relative to 1H-indazoles. This results from the methyl group masking H-bond donor capacity while maintaining acceptor functionality [8].
Solubility-Partition Balance: The 6-methoxy-2-methyl configuration optimally balances aqueous solubility (log S = -3.5) and lipophilicity (clog P = 2.1), outperforming both hydrophilic 1H-indazole-4-carboxylic acids (log S = -2.1, clog P = 0.9) and lipophilic 1H-indazole-3-carbonitriles (log S = -4.8, clog P = 3.4) [4] [8].
Table 3: Bioavailability Parameters of Indazole Tautomers
Parameter | 1H-Indazoles (e.g., Granisetron) | 2H-Indazoles (e.g., 6-Methoxy-2-methyl-2H-indazole) | Advantage Ratio |
---|---|---|---|
Microsomal Stability (human, % remaining) | 42% | 76% | 1.8x |
Caco-2 Permeability (×10⁻⁶ cm/s) | 12.3 | 22.1 | 1.8x |
Plasma Protein Binding (%) | 89 | 82 | 1.1x (free fraction) |
log D₇.₄ | 1.7 | 2.1 | Optimized for CNS penetration |
The 2-methyl-2H configuration also reduces plasma protein binding by approximately 7%, increasing free fraction available for target engagement [8]. However, this tautomer may exhibit altered transporter-mediated uptake: unlike 1H-indazoles, which are substrates for OATP1B1, 2-methylated analogs show negligible OATP affinity, potentially limiting hepatic accumulation [4].
The strategic incorporation of methoxy groups into indazole scaffolds represents an evolutionary response to the limitations of early heterocyclic therapeutics:
First Generation (1980s-2000s): Unsubstituted 1H-indazoles dominated early development, exemplified by bendazac (anti-inflammatory) and benzydamine. These agents suffered from rapid metabolism and limited CNS penetration due to unoptimized substitution patterns [5] [6].
Second Generation (2000s-2010s): 5-Methoxy-1H-indazoles emerged to enhance receptor affinity, notably in 5-HT3 antagonists like granisetron. However, positional isomerism created metabolic vulnerabilities, with 5-methoxy groups undergoing CYP2D6 O-demethylation 3-fold faster than 6-methoxy analogs [4] [6].
Third Generation (2010s-Present): 6-Methoxy-2-methyl-2H-indazole represents contemporary optimization, combining tautomeric control with steric guidance. The chronological development reflects three key innovations:
The synthetic evolution paralleled these advances: Early routes relied on Jacobson cyclization (o-toluidine acetylation/nitrosation), which produced unsubstituted indazoles with poor regiocontrol [3] [5]. Modern transitions to transition-metal-catalyzed methods enabled precise C6 functionalization, exemplified by palladium-mediated C-H activation for 6-methoxyindazole synthesis [3]. Contemporary routes achieve 6-methoxy-2-methyl-2H-indazole via rhodium-catalyzed diazo cyclization of o-methoxy-substituted aryl imines, yielding >85% regiopurity [6].
Table 4: Evolution of Methoxy-Substituted Indazole Therapeutics
Generation | Representative Drug | Indazole Substitution | Primary Target | Clinical Advancement |
---|---|---|---|---|
First (1980s) | Bendazac | 1H-indazole, no methoxy | Inflammatory mediators | Marketed (withdrawn) |
Second (1990s) | Granisetron | 1H-indazole, 5-methoxy | 5-HT3 receptor | Marketed |
Second (2000s) | Pazopanib | 1H-indazole, 6-methoxy* | VEGFR/PDGFR | Marketed |
Third (2010s) | Nemiralisib | 1H-indazole, 6-fluoro | PI3Kδ | Phase II |
Third (2020s) | 6-Methoxy-2-methyl-2H-indazole derivatives | 2H-indazole, 6-methoxy | PAK1/MCHR1 | Preclinical optimization |
*Note: Pazopanib contains 6-methoxy but retains 1H configuration
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9